molecular formula C15H16O2 B14737284 Propyl (naphthalen-2-yl)acetate CAS No. 2876-69-9

Propyl (naphthalen-2-yl)acetate

Cat. No.: B14737284
CAS No.: 2876-69-9
M. Wt: 228.29 g/mol
InChI Key: QXZFVUNAGXVEGK-UHFFFAOYSA-N
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Description

Propyl (naphthalen-2-yl)acetate is an organic compound that belongs to the class of esters It is formed by the esterification of propanol and naphthalen-2-yl acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl (naphthalen-2-yl)acetate can be synthesized through the esterification reaction between propanol and naphthalen-2-yl acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to speed up the reaction rate. The process is usually carried out under reflux conditions to ensure that the reaction mixture does not evaporate away .

Industrial Production Methods

In industrial settings, the production of this compound involves the direct esterification of propanol with naphthalen-2-yl acetic acid. This reaction is conducted in the presence of a strong acid catalyst, often sulfuric acid, under controlled temperature and pressure conditions to maximize yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Propyl (naphthalen-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of propyl (naphthalen-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to its potential anticonvulsant effects .

Comparison with Similar Compounds

Propyl (naphthalen-2-yl)acetate can be compared with other similar compounds, such as:

    Ethyl (naphthalen-2-yl)acetate: Similar structure but with an ethyl group instead of a propyl group.

    Methyl (naphthalen-2-yl)acetate: Contains a methyl group instead of a propyl group.

    Butyl (naphthalen-2-yl)acetate: Contains a butyl group instead of a propyl group.

Uniqueness

Its longer carbon chain compared to methyl and ethyl derivatives may influence its solubility, reactivity, and biological activity .

Properties

CAS No.

2876-69-9

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

propyl 2-naphthalen-2-ylacetate

InChI

InChI=1S/C15H16O2/c1-2-9-17-15(16)11-12-7-8-13-5-3-4-6-14(13)10-12/h3-8,10H,2,9,11H2,1H3

InChI Key

QXZFVUNAGXVEGK-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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